2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine
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Overview
Description
2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine is a complex organic compound belonging to the class of aminopyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine typically involves multiple steps. One common method includes the reaction of 2,4-diamino-6-ethylpyrimidine with 4-chloro-3-dimethylaminoazobenzene under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-methylpiperazine in ethanol at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its azo group
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: A related compound with similar pharmacological properties.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another aminopyrimidine derivative with distinct biological activities
Uniqueness
2,4-Diamino-6-ethyl-5-(4-chloro-3-dimethylaminoazophenyl)pyrimidine stands out due to its unique azo group, which imparts specific chemical and biological properties. This structural feature differentiates it from other aminopyrimidine derivatives and contributes to its diverse applications .
Properties
CAS No. |
113494-48-7 |
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Molecular Formula |
C14H18ClN7 |
Molecular Weight |
319.79 g/mol |
IUPAC Name |
5-[4-chloro-3-(dimethylaminodiazenyl)phenyl]-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H18ClN7/c1-4-10-12(13(16)19-14(17)18-10)8-5-6-9(15)11(7-8)20-21-22(2)3/h5-7H,4H2,1-3H3,(H4,16,17,18,19) |
InChI Key |
WFFVOYIYKQPAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)N=NN(C)C |
Origin of Product |
United States |
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